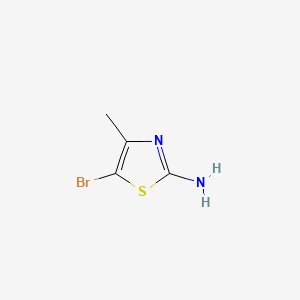

2-Amino-5-Bromo-4-Methylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYIDZIGJVUTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513830 | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-57-9 | |

| Record name | 5-Bromo-4-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-4-methylthiazole is a key heterocyclic building block in the field of medicinal chemistry. As a derivative of the versatile 2-aminothiazole scaffold, it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutics, including kinase inhibitors for anticancer therapy. Detailed experimental protocols for its synthesis and subsequent functionalization, as well as for the biological evaluation of its derivatives, are presented to support researchers in their drug development endeavors.

Introduction

The 2-aminothiazole moiety is a privileged pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[1] The strategic incorporation of substituents on the thiazole ring can significantly modulate the pharmacological profile of these molecules. This compound, with its methyl group at the 4-position and a bromine atom at the 5-position, offers a unique combination of features that make it an attractive starting material for the synthesis of novel drug candidates. The bromine atom, in particular, is a key functional group that allows for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will delve into the synthesis, characterization, and potential applications of this important heterocyclic compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅BrN₂S | [3] |

| Molecular Weight | 193.06 g/mol | [3] |

| CAS Number | 3034-57-9 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 105-108.5 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thistle Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of the thiazole ring.[5] It involves the reaction of an α-haloketone with a thioamide. In this case, chloroacetone reacts with thiourea to yield 2-amino-4-methylthiazole.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride 133692-16-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

2-Amino-5-Bromo-4-Methylthiazole CAS number 3034-57-9

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 3034-57-9), a key heterocyclic building block in medicinal chemistry. This document outlines the molecule's physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its significant role as a versatile intermediate in the development of novel therapeutic agents, particularly kinase inhibitors.

Core Molecular Data

This compound is a substituted thiazole derivative recognized for its utility in organic synthesis. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position makes it an ideal scaffold for generating diverse molecular libraries for drug discovery.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 3034-57-9 | [4] |

| Molecular Formula | C₄H₅BrN₂S | [3][4] |

| Molecular Weight | 193.06 g/mol | [3][4] |

| Appearance | Very Dark Brown Solid | [4] |

| Melting Point | 105-108.5 °C (decomposes) | [4] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [4][5] |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [4][5] |

| Solubility | Sparingly soluble in DMSO | [4] |

| pKa (Predicted) | 4.55 ± 0.10 | [4] |

Spectroscopic Data

Spectroscopic data is critical for the characterization and quality control of the compound. The following data is for the hydrochloride salt (CAS 133692-16-7), which is structurally analogous to the free base.

| Technique | Data | Reference(s) |

| ¹H NMR | (DMSO-d₆): δ 2.14 (s, 3H, CH₃), 8.90 (br s, 3H, NH₃⁺) | [6] |

| IR | (Nujol): 3200 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (C=N stretch, thiazole) | [6] |

| ¹³C NMR | Data not available for the title compound. The unbrominated analog, 2-Amino-4-methylthiazole, serves as a useful reference. | [7] |

| Mass Spec | Data not available. |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of structurally similar 2-aminothiazole derivatives and their subsequent use in cross-coupling reactions.[5][8][9]

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial formation of the 2-aminothiazole ring via Hantzsch synthesis, followed by regioselective bromination.

Step 1: Synthesis of 2-Amino-4-methylthiazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-2-butanone (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Purification: Neutralize the residue with an aqueous sodium carbonate solution to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-methylthiazole.

Step 2: Bromination at the 5-position

-

Reaction Setup: In a separate flask, dissolve the 2-amino-4-methylthiazole (1.0 equivalent) from Step 1 in acetonitrile and cool the solution to 0-5 °C in an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in acetonitrile dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield this compound.

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 3034-57-9 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound hydrochloride | 133692-16-7 | Benchchem [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

Physical and chemical properties of 2-Amino-5-Bromo-4-Methylthiazole

2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in medicinal chemistry. As a substituted 2-aminothiazole, it serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules, including potential antibiotics and anti-tumor drugs.[1] The presence of amino, bromo, and methyl functional groups on the thiazole core provides multiple reaction sites for further chemical modification, making it a versatile reagent for drug discovery and development professionals. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis protocols, and analytical characterization.

Core Properties and Identifiers

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

| CAS Number | 3034-57-9 | [2] |

| Molecular Formula | C₄H₅BrN₂S | [2][3] |

| Molecular Weight | 193.06 g/mol | [1][2] |

| Canonical SMILES | CC1=C(Br)SC(=N)N1 | [4] |

| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area | 67.2 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 105-108.5 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [1][3] |

| Flash Point (Predicted) | 134.2 °C | [3] |

| Vapor Pressure (Predicted) | 0.001 mmHg at 25°C | [1] |

| Refractive Index (Predicted) | 1.661 | [1] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of this compound.

Synthesis Protocol: A Representative Method

The synthesis of this compound is typically achieved via a two-step process involving the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole intermediate, followed by regioselective bromination at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole This foundational method involves the condensation of an α-haloketone with thiourea.

-

Materials:

-

Chloroacetone (1 equivalent)

-

Thiourea (1.1 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add chloroacetone to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature with stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude intermediate, 2-amino-4-methylthiazole.

-

Step 2: Selective Bromination at the 5-Position This step introduces the bromine atom onto the thiazole ring. Using a reagent like Copper(II) bromide offers high regioselectivity for the 5-position, avoiding the use of elemental bromine.[7]

-

Materials:

-

2-Amino-4-methylthiazole (from Step 1)

-

Copper(II) bromide (CuBr₂)

-

Acetonitrile (as solvent)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve the 2-amino-4-methylthiazole intermediate in acetonitrile.

-

Add Copper(II) bromide to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the formation of the product by TLC.

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[7]

-

Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is critical. A standard workflow involves multiple analytical techniques.

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the crude and purified product against a reference standard.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity. The observed melting point should be compared to the literature value.[8]

-

Spectroscopic Analysis:

-

¹H NMR: To confirm the presence of protons corresponding to the methyl group and the amine group.

-

¹³C NMR: To identify the carbon atoms of the thiazole ring and the methyl group.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine (~3400-3200 cm⁻¹) and C-H bonds.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight. The presence of bromine will result in characteristic isotopic peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity.[8]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3]

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical advice.[1]

-

-

Storage:

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:3034-57-9 | Chemsrc [chemsrc.com]

- 4. 3034-57-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride 133692-16-7 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

2-Amino-5-Bromo-4-Methylthiazole molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Amino-5-Bromo-4-Methylthiazole. It includes detailed, adaptable experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. In this compound, the ring is substituted with an amino group at position 2, a bromine atom at position 5, and a methyl group at position 4.

Molecular Formula: C₄H₅BrN₂S

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 3034-57-9 | [1] |

| Molecular Weight | 193.06 g/mol | [1] |

| Molecular Formula | C₄H₅BrN₂S | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 105-108.5 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C at 760 mmHg | [3] |

| Purity | ≥98% | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the Hantzsch thiazole synthesis to form the 2-Amino-4-methylthiazole precursor, followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This classic method involves the condensation of an α-haloketone with a thioamide. In this case, chloroacetone reacts with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of 2-Amino-4-methylthiazole.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide (solid)

-

Ether

-

Anhydrous sodium sulfate

Procedure: [4]

-

Suspend thiourea (1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, while stirring, cautiously add solid sodium hydroxide (200 g) while maintaining cooling.

-

Separate the upper oily layer. Extract the aqueous layer three times with ether.

-

Combine the organic layer and the ethereal extracts, and dry over anhydrous sodium sulfate.

-

Filter and remove the ether by distillation.

-

Distill the remaining oil under reduced pressure to obtain 2-Amino-4-methylthiazole.

Step 2: Bromination of 2-Amino-4-methylthiazole

This step involves the selective bromination of the synthesized 2-Amino-4-methylthiazole at the 5-position using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Reaction Scheme:

Caption: Bromination of 2-Amino-4-methylthiazole.

Materials:

-

2-Amino-4-methylthiazole

-

N-Bromosuccinimide (NBS) or Bromine

-

N,N-Dimethylformamide (DMF) or Acetic Acid

-

Water

-

Acetonitrile

Procedure (adapted from similar syntheses): [5][6]

-

Dissolve 2-Amino-4-methylthiazole (1 equivalent) in DMF or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., NBS, 1.05 equivalents, or Bromine, 1 equivalent) in the same solvent dropwise, maintaining the low temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.

Characterization Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (of the hydrochloride salt): A spectrum is available which would show characteristic peaks for the methyl protons and the amine protons.[7] The chemical shifts would be downfield compared to the free base due to the protonation of the thiazole nitrogen.

-

¹³C NMR (of the unbrominated precursor, 2-Amino-4-methylthiazole): The spectrum shows distinct signals for the methyl carbon, the two thiazole ring carbons, and the carbon bearing the amino group.[8][9] Upon bromination at the 5-position, the signal for the C5 carbon would show a significant downfield shift, and the signal for the C4 carbon would also be affected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3200 |

| C-H stretching (methyl group) | 2950-2850 |

| C=N stretching (thiazole ring) | ~1640 |

| C=C stretching (thiazole ring) | ~1550 |

| C-N stretching | ~1350 |

| C-Br stretching | 700-500 |

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. The exact mass would be approximately 191.9357 and 193.9337 amu.[3]

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:3034-57-9 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound HYDROCHLORIDE(133692-16-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

The Diverse Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2] This five-membered ring containing sulfur and nitrogen atoms serves as a cornerstone for the synthesis of a multitude of compounds with a wide array of biological activities.[1][2][3] Its versatility allows for structural modifications at various positions, leading to the development of potent and selective agents for diverse therapeutic targets.[1][4] Derivatives of 2-aminothiazole have demonstrated remarkable efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3][5] Several drugs incorporating the 2-aminothiazole moiety, such as the histamine H2 receptor antagonist Famotidine and the third-generation cephalosporin antibiotic Cefdinir, have been approved for clinical use, highlighting the therapeutic potential of this scaffold.[6] This guide provides an in-depth overview of the key biological activities of 2-aminothiazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in the field of drug development.

Anticancer Activity: Targeting Key Oncogenic Pathways

The development of novel anticancer agents is a major focus of 2-aminothiazole research.[1][7] These derivatives have been shown to inhibit tumor growth through various mechanisms, most notably by targeting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8][9][10]

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. 2-Aminothiazole derivatives have emerged as potent inhibitors of several important oncogenic kinases.

Aurora kinases (A, B, and C) are serine/threonine kinases that play a critical role in regulating mitosis, including chromosome segregation and centrosome maturation.[1] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[1][8] Several series of 2-aminothiazole derivatives have been identified as potent Aurora kinase inhibitors.[1][11] For instance, a series of 2-aminophenyl-5-halothiazoles showed significant inhibitory activity against Aurora kinases, leading to a decrease in the phosphorylation of histone H3, a downstream substrate.[1]

Table 1: Aurora Kinase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| 83 | Aurora A | Not specified | Not specified | [1] |

| A | Aurora Kinase | Not specified | Breast Cancer | [11] |

| B | Aurora Kinase | Not specified | Breast Cancer | [11] |

| 1a | Aurora Kinase (1MQ4) | Docking Score: -9.67 | Breast Cancer (in silico) |[8][11] |

Note: Specific IC50 values for some compounds were not detailed in the referenced abstracts, but they were identified as potent inhibitors.

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[9][12] 2-Aminothiazole derivatives have been extensively investigated as CDK inhibitors.[9][12][13] High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor.[13] Further optimization of this scaffold led to the development of analogues with IC50 values in the nanomolar range.[13][14] These compounds induce apoptosis in cancer cells and reduce the phosphorylation of CDK2 substrates like the retinoblastoma (Rb) protein.[9][13]

Table 2: CDK Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| Compound 1 | CDK2 | 15,000 | - | [12] |

| Compound 14 | CDK2 | 1 - 10 | A2780 (Ovarian) | [13][14] |

| Compound 45 | CDK2 | 1 - 10 | Various | [13] |

| Compound A | CDK4/6 | Potent, selective | T98G (Glioma) | [9] |

| Diaminothiazole Analogues | CDK2 | 0.9 - 1.5 | - |[12] |

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[15][16] Inhibiting VEGFR-2 signaling is a validated strategy in cancer therapy.[17][18] New series of 2-aminobenzothiazole hybrids have been synthesized and shown to be potent VEGFR-2 inhibitors.[15][16] For example, compound 4a , a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione, exhibited a VEGFR-2 IC50 of 91 nM.[15][16]

Table 3: VEGFR-2 Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |

|---|---|---|---|---|

| 4a | VEGFR-2 | 91 | HCT-116, HEPG-2, MCF-7 | [15][16] |

| 4e | VEGFR-2 | Not specified | MCF-7 | [15] |

| 8a | VEGFR-2 | Not specified | MCF-7 | [15] |

| Compound VII | VEGFR-2 | 97 | Various |[16] |

The inhibitory activity of 2-aminothiazole derivatives extends to other kinases, including:

-

Src Family Kinases: The FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core, demonstrating the scaffold's success in targeting this family of non-receptor tyrosine kinases involved in cell growth and survival.[19]

-

Protein Kinase CK2: A novel class of aryl 2-aminothiazoles was identified as non-ATP-competitive, allosteric inhibitors of CK2, a kinase involved in pro-oncogenic pathways.[20][21]

-

Checkpoint Kinase 1 (CHK1): A series of 2-aminothiazole derivatives were designed as potent CHK1 inhibitors, a key mediator in the DNA damage response.[22]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[5][23] 2-Aminothiazole derivatives have shown significant promise as both antibacterial and antifungal agents.[24][25][26]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of these compounds often involves the inhibition of essential microbial enzymes. Molecular docking studies suggest that 2-aminothiazole derivatives may exert their antibacterial effect by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[25] Their antifungal activity is likely mediated through the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[25]

Antimicrobial Activity Spectrum

Numerous studies have synthesized and evaluated series of 2-aminothiazole derivatives against a panel of pathogenic bacteria and fungi.[5][24][25] These compounds have demonstrated potent activity, often superior to standard reference drugs like ampicillin, streptomycin, ketoconazole, and bifonazole.[25] For example, oxazole-containing isosteres of 2-aminothiazoles showed high activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[23]

Table 4: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound Class/ID | Target Organism(s) | Activity Metric (e.g., MIC) | Key Findings | Reference |

|---|---|---|---|---|

| Functionally Substituted 2-Aminothiazoles | En. cloacae, T. viride | MICs not specified | More active than ampicillin, streptomycin, ketoconazole, bifonazole. | [25] |

| N-oxazolylcarboxamides | M. tuberculosis H37Ra | MIC = 3.13 µg/mL | Active against multidrug-resistant strains. | [23] |

| SMB-1, SMB-2, SMB-6 | S. aureus, E. coli, C. albicans | Comparable to Ampicillin, Miconazole | Broad-spectrum activity. | [26] |

| Compound 37 (Bisthiazole) | M. smegmatis, B. subtilis, E. coli | MIC = 30.38 µg/mL (M. smegmatis) | Superior efficacy to isoniazid, amoxicillin, and ciprofloxacin. | [27] |

| Hetarylthiazoles | Various bacteria | MIC = 6.25 µg/mL | Potent antibacterial activity, comparable to ciprofloxacin. |[28] |

Neuroprotective Activity

Beyond cancer and infectious diseases, 2-aminothiazole analogues have also been identified as potential neuroprotective agents for treating neurological disorders like Huntington's disease and prion diseases.[5][29] Structure-activity relationship (SAR) studies have been conducted to optimize these compounds for improved potency and brain penetration.[29]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of 2-aminothiazole derivatives.

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is the most common method for preparing the 2-aminothiazole core.[10][30]

-

Reaction Setup: To a solution of an appropriate α-haloketone (1 mmol) in a suitable solvent like ethanol (10 mL), add thiourea or a substituted thiourea (1.2 mmol).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for 2-4 hours.[5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[30]

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure.

-

Neutralization: The residue is dissolved in water and neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[30][31]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[5][24]

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the IC50 of a compound against a target kinase.

-

Reagents: Kinase enzyme, substrate (e.g., a specific peptide or protein like Histone H1), [γ-³²P]ATP, kinase reaction buffer, test compound dilutions, and 10% phosphoric acid.

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase buffer.

-

Incubation: Add varying concentrations of the 2-aminothiazole test compound to the reaction mixture. Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding 10% phosphoric acid.

-

Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity remaining on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][32]

-

Preparation: Prepare serial two-fold dilutions of the 2-aminothiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5][33]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10⁵ CFU/mL). Add the inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin, fluconazole) is also tested as a reference.[28]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).[33]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, particularly as potent and selective inhibitors of key protein kinases implicated in cancer and as broad-spectrum antimicrobial agents. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of 2-aminothiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 19. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jchemrev.com [jchemrev.com]

- 29. UQ eSpace [espace.library.uq.edu.au]

- 30. derpharmachemica.com [derpharmachemica.com]

- 31. excli.de [excli.de]

- 32. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-Bromo-4-Methylthiazole: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive amino group and a bromine atom on the thiazole core, provides two key points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The 2-aminothiazole moiety is a recognized "privileged structure," frequently found in biologically active compounds, including approved pharmaceuticals. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

This compound is typically a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 3034-57-9 | [2][3] |

| Molecular Formula | C₄H₅BrN₂S | [2][3] |

| Molecular Weight | 193.06 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 105-108.5 °C (decomposes) | [1][3] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [3] |

| Purity | ≥98% | [2] |

Synthesis and Reactivity

The most common synthetic route to this compound involves a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by regioselective bromination at the 5-position.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

This procedure is adapted from the classic Hantzsch synthesis, a reliable method for forming the thiazole ring.[5]

-

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Ether

-

-

Procedure:

-

Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete and the initial reaction subsides, add a solution of 44 g (1.1 moles) of sodium hydroxide in 75 cc of water with cooling.

-

Separate the upper oily layer and extract the aqueous layer three times with ether.

-

Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

-

Remove the ether by distillation, and distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

-

Step 2: Bromination of 2-Amino-4-methylthiazole

This protocol utilizes N-Bromosuccinimide (NBS) for the selective bromination at the C5 position of the thiazole ring.[6]

-

Materials:

-

2-Amino-4-methylthiazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

-

Reactivity

The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The 2-amino group can also be readily functionalized.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl groups.[7]

-

General Protocol:

-

To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).

-

Stir the reaction mixture at 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the coupling of primary or secondary amines at the 5-position of the thiazole ring.[5]

-

General Protocol:

-

To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a base (e.g., Cs₂CO₃, 2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is a key intermediate in the synthesis of numerous biologically active compounds, most notably in the development of protein kinase inhibitors for cancer therapy.[8][9] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11]

Dasatinib and its Analogues

A prominent example of a drug synthesized using a 2-aminothiazole core derived from intermediates like this compound is Dasatinib .[12][13] Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10][11] It functions by inhibiting the BCR-ABL fusion protein and Src family kinases, which are key drivers of these malignancies.[10][11]

The synthesis of Dasatinib and its analogues often involves the elaboration of the 2-amino and 5-bromo positions of the thiazole ring to achieve potent and selective inhibition of target kinases.

Targeted Signaling Pathways

Dasatinib's mechanism of action involves the disruption of key signaling pathways that promote cancer cell proliferation and survival.[8][10][11]

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein, characteristic of the Philadelphia chromosome in CML, is a constitutively active tyrosine kinase that drives uncontrolled cell growth through downstream pathways like RAS/MAPK and PI3K/AKT.[8][14]

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, and proliferation.[7][15] Their overactivation is implicated in cancer progression and metastasis.

Spectroscopic Data

| Spectroscopic Data | Description | Reference(s) |

| ¹H NMR | A signal for the methyl group protons is expected around 2.15 ppm. The amino group protons would appear as a broad singlet. The chemical shifts will be influenced by the solvent used. For the hydrochloride salt, a 1H NMR spectrum is available. | [16][17] |

| ¹³C NMR | For the unbrominated precursor, 2-amino-4-methylthiazole, characteristic peaks are observed at approximately 15.9 (CH₃), 109.0 (C5), 153.6 (C4), and 168.5 (C2) ppm in DMSO-d₆. Bromination at C5 would cause a downfield shift of the C5 signal. | [16] |

| IR Spectroscopy | Characteristic peaks for the amino group (N-H stretching) are expected in the region of 3100-3400 cm⁻¹. C=N and C=C stretching vibrations of the thiazole ring would appear in the 1500-1650 cm⁻¹ region. | [16] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. | [9] |

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two distinct reactive sites allow for the facile generation of diverse molecular architectures. Its role as a key intermediate in the synthesis of potent kinase inhibitors like Dasatinib highlights its importance in the development of targeted therapeutics. This guide provides a solid foundation for researchers and drug development professionals looking to utilize this powerful scaffold in their synthetic endeavors.

References

- 1. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 12. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 13. 3034-57-9|this compound|BLD Pharm [bldpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. This compound HYDROCHLORIDE(133692-16-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Amino-5-Bromo-4-Methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 2-Amino-5-Bromo-4-Methylthiazole. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from known spectroscopic behaviors of similar 2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~7.0 | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ |

| ~110 | C5-Br |

| ~150 | C4-CH₃ |

| ~168 | C2-NH₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/methyl) |

| ~1630 | Strong | N-H bend (amine) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| Below 1000 | Medium-Strong | C-Br stretch, Ring vibrations |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks with approximately 1:1 ratio, characteristic of a monobrominated compound. |

| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. |

| Further fragmentation | Peaks corresponding to the cleavage of the thiazole ring. |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. For EI, a solid probe may be used. The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed for the determination of the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

2-Amino-5-Bromo-4-Methylthiazole: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Amino-5-Bromo-4-Methylthiazole (CAS No: 3034-57-9). The following sections detail the compound's properties, hazard classifications, safe handling procedures, and the experimental methodologies used to determine its safety profile, offering a vital resource for laboratory and drug development settings.

Section 1: Chemical and Physical Properties

This compound is a thiazole derivative.[1] Its key physical and chemical properties are summarized in the table below. While some values are predicted, they provide a useful baseline for handling and storage decisions.

| Property | Value | Source |

| Molecular Formula | C₄H₅BrN₂S | [1][2][3] |

| Molecular Weight | 193.06 g/mol | [1][2][3] |

| Appearance | Solid, Very Dark Brown | [2] |

| Melting Point | 105-108.5 °C (decomposition) | [2] |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.806 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 134.191 °C | [2] |

| Vapor Pressure (Predicted) | 0.001 mmHg at 25°C | [2] |

| pKa (Predicted) | 4.55 ± 0.10 | [2] |

| Solubility | DMSO (Sparingly) | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: Hazard classifications can vary slightly between suppliers. The information presented here is a composite from available safety data sheets.

The relationship between hazard identification and the necessary protective measures is crucial for laboratory safety. The following diagram illustrates this logical flow.

Section 3: Safe Handling and Emergency Procedures

Proper handling and storage are paramount to ensure safety when working with this compound.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Store in a freezer under -20°C in an inert atmosphere and protected from light.[2][6]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Emergency First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

The following workflow outlines the appropriate response to an accidental exposure.

Section 4: Experimental Protocols for Safety Assessment

4.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: This method is used to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with a limited number of animals.

-

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosing: A single oral dose of the substance is administered via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A group of three animals is dosed at the selected starting dose. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

-

4.2 In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on a reconstructed human epidermis (RhE) model.

-

Methodology:

-

Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™) are used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.

-

Application: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the substance is removed by washing, and the tissues are incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

Endpoint: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.

-

4.3 In Vitro Eye Irritation - OECD Test Guideline 496 (Reconstructed human Cornea-like Epithelium (RhCE) Test Method)

-

Principle: This in vitro method evaluates the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium (RhCE) model.

-

Methodology:

-

Test System: RhCE models that mimic the human corneal epithelium are utilized.

-

Procedure: The test chemical is applied to the surface of the RhCE tissue for a specified duration.

-

Viability Measurement: Similar to the skin irritation test, cell viability is measured, often using the MTT assay, to quantify the extent of cellular damage.

-

Classification: The chemical is classified based on the reduction in tissue viability compared to a negative control. Specific viability thresholds are used to distinguish between substances not requiring classification, those classified as eye irritants (GHS Category 2), and those causing serious eye damage (GHS Category 1).

-

Section 5: Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, including oral toxicity and serious eye and skin irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment and emergency preparedness, is essential for mitigating risks in a research and development environment. The standardized experimental protocols described provide a framework for the comprehensive safety assessment of this and similar chemical entities, ensuring the protection of laboratory personnel and the integrity of research outcomes.

References

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing both sulfur and nitrogen, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs and a vast library of compounds under investigation for diverse therapeutic applications. This technical guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, mechanisms of action, and its significant role in the development of novel therapeutics, with a focus on oncology and infectious diseases.

Core Properties and Synthesis

The physicochemical properties of the 2-aminothiazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, contribute to its favorable interactions with biological macromolecules. The exocyclic amino group is a key feature, serving as a crucial hydrogen bond donor and a versatile handle for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The most common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis . This classical condensation reaction involves the reaction of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents at various positions of the thiazole ring, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][2][3]

Therapeutic Applications: A Tale of Two Scaffolds

The broad spectrum of biological activities exhibited by 2-aminothiazole derivatives is a testament to their adaptability as a pharmacophore.[4] From potent kinase inhibitors in cancer therapy to effective antimicrobial agents, this scaffold has proven to be a valuable starting point for drug discovery.

In Oncology: Taming Uncontrolled Cell Growth

The 2-aminothiazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, is a prime example of a successful 2-aminothiazole-containing drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][6][7] Its mechanism of action involves blocking the signaling pathways that drive cancer cell growth and survival.[7][8]

Alpelisib , another FDA-approved drug, is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K).[9][10] Mutations in the PIK3CA gene, which encodes for this isoform, are common in several cancers, including breast cancer. Alpelisib effectively targets this mutated protein, inhibiting the downstream PI3K/Akt/mTOR signaling pathway and thereby suppressing tumor growth.[9][11][12]

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, highlighting the potent anti-proliferative effects of this class of compounds.[4][13]

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| SNS-032 (BMS-387032) | CDK2/cycE | 48 nM |

| Compound 9 | VEGFR-2 | 0.40 µM |

| Compound 10 | HT29 (Colon Cancer) | 2.01 µM |

| Compound 19 | Various Cancer Cell Lines | - |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM |

| Compound 21 | K562 (Leukemia) | 16.3 µM |

| Compound 29 | MDA-MB-231 (Breast Cancer) | 16.3-42.7 nM |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM |

As Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. The 2-aminothiazole scaffold has demonstrated considerable promise in this area, with derivatives exhibiting potent activity against a range of bacteria and fungi.[14][15][16][17]

The mechanism of action of these compounds often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall, and CYP51, a key enzyme in fungal ergosterol biosynthesis.[17]

The table below presents the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against different microbial strains, illustrating their potential as antimicrobial drug candidates.[14][18][19]

| Compound/Derivative | Microbial Strain | MIC Value |

| Piperazinyl derivative 121d | S. aureus 29213 | 2-128 µM |

| Piperazinyl derivative 121d | E. coli 25922 | 2-128 µM |

| Thiazolyl-thiourea derivative 124 | S. aureus | 4-16 µg/mL |

| Thiazolyl-thiourea derivative 124 | S. epidermidis | 4-16 µg/mL |

| Compound 7n | M. tuberculosis H37Rv | 6.25 µM |

| Compounds 7b, 7e, 7f | M. tuberculosis H37Rv | 12.50 µM |

| N-oxazolyl- and N-thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 µg/mL |

| NS-8 | B. subtilis (100 µg/ml) | 20 mm (Zone of Inhibition) |

| NS-8 | E. coli (100 µg/ml) | 18 mm (Zone of Inhibition) |

| NS-8 | C. albicans (100 µg/ml) | 21 mm (Zone of Inhibition) |

| NS-8 | A. niger (100 µg/ml) | 19 mm (Zone of Inhibition) |

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of 2-aminothiazole derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow for their evaluation.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Alpelisib.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 8. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Targeting the PI3K/AKT/mTOR Pathway in Hormone-Receptor Positive Breas" by Rina Mehra, Arjun Nair et al. [muthmj.mu.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. jocpr.com [jocpr.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

2-Amino-5-Bromo-4-Methylthiazole hydrochloride properties

An In-depth Technical Guide to 2-Amino-5-Bromo-4-Methylthiazole Hydrochloride

This guide provides a comprehensive overview of this compound hydrochloride, a thiazole derivative of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, detailing its chemical properties, a robust synthesis protocol, and modern analytical characterization methods.

Physicochemical and Structural Properties

This compound hydrochloride is a solid organic compound. The core structure features a 2-aminothiazole moiety, a versatile pharmacophore found in numerous biologically active compounds.[1] The introduction of a bromine atom at the 5-position provides a strategic site for further chemical modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

A summary of its key properties and those of its parent compound are presented below for comparison.

Table 1: Physicochemical Properties

| Property | This compound Hydrochloride | This compound (Free Base) |

|---|---|---|

| CAS Number | 133692-16-7 | 3034-57-9[2] |

| Molecular Formula | C₄H₅BrN₂S · HCl | C₄H₅BrN₂S[2] |

| Molecular Weight | 229.53 g/mol | 193.06 g/mol [2] |

| Physical Form | Solid | White crystalline solid[2] |

| Melting Point | Data not available | 105-108.5 °C (decomposes)[2] |

| Boiling Point | Data not available | 298.3 °C (Predicted)[2] |

| InChI Key | OTWSIBXEPMKIFH-UHFFFAOYSA-N | OTWSIBXEPMKIFH-UHFFFAOYSA-N |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical characterization of the title compound.

Synthesis Protocol

The synthesis is a multi-step process beginning with the formation of the thiazole ring, followed by regioselective bromination and conversion to the hydrochloride salt.

Step 1: Synthesis of 2-Amino-4-methylthiazole

This step utilizes the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[3]

-

Materials:

-

Thiourea (76 g, 1.0 mol)

-

Chloroacetone (92.5 g, 1.0 mol)

-

Deionized water

-

Sodium hydroxide (solid)

-

Diethyl ether

-

-

Procedure:

-

Suspend thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Heat the resulting yellow solution to reflux for two hours.

-

Cool the reaction mixture in an ice bath. While stirring, carefully add solid sodium hydroxide until the solution is strongly basic, causing an oily layer to separate.

-

Separate the upper oily layer. Extract the aqueous layer three times with diethyl ether.

-

Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

-

Remove the ether by rotary evaporation. Distill the residual oil under reduced pressure to yield 2-amino-4-methylthiazole as a solid upon cooling.

-

Step 2: Bromination of 2-Amino-4-methylthiazole

This procedure achieves regioselective bromination at the electron-rich C5 position of the thiazole ring.[4]

-

Materials:

-

2-Amino-4-methylthiazole (11.4 g, 0.1 mol)

-

Bromine (16.0 g, 0.1 mol)

-

Dimethylformamide (DMF, 50 mL)

-

Sodium hydrogen carbonate

-

Ice water

-

-

Procedure:

-

Dissolve 2-amino-4-methylthiazole in 50 mL of DMF in a flask.

-

Cool the flask in an ice bath. Slowly add bromine dropwise with constant stirring.

-